molecular formula C16H13IN2O4S B598377 Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1198097-28-7

Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No. B598377
M. Wt: 456.254
InChI Key: KGCGRORUTGUHKD-UHFFFAOYSA-N
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Description

“Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a chemical compound with the empirical formula C16H13IN2O4S . It belongs to the class of halogenated heterocycles . The CAS number of this compound is 1198097-28-7 .


Molecular Structure Analysis

The molecular weight of “Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is 456.25 . The SMILES string representation of this compound is COC(=O)c1ccnc2n(cc(I)c12)S(=O)(=O)c3ccc©cc3 .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” are not available, it’s known that 1H-pyrrolo[2,3-b]pyridine derivatives exhibit potent activities against FGFR1, 2, and 3 .


Physical And Chemical Properties Analysis

“Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Synthesis and Functionalization

Synthesis of Tetrahydropyridines : Research shows the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates using ethyl 2-methyl-2,3-butadienoate and N-tosylimines, facilitated by an organic phosphine catalyst. This process yields excellent results with complete regioselectivity and opens up avenues for further functionalization of pyridine derivatives, including those structurally related to Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (Zhu, Lan, & Kwon, 2003).

Palladium-Catalyzed Cross-Coupling : The palladium-catalyzed cross-coupling of methyl 5-amino-4-iodo-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with terminal alkynes has been explored. This methodology provides a pathway for the synthesis of 4-alkynylpyrrolopyrimidines, indicating potential for the functionalization of pyrrolopyridine derivatives (Tumkevičius & Masevičius, 2007).

Chemical Transformations

Synthesis of Pyrrolopyridine Analogs : The synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate demonstrates the versatility of pyrrolopyridine scaffolds in creating biologically active compounds, which could extend to derivatives of Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (Toja et al., 1986).

Functionalization of 1H-Pyrrolo[2,3-b]pyridine : The functionalization of 1H-pyrrolo[2,3-b]pyridine has been studied for the development of new compounds for agrochemical and functional material applications. This includes the introduction of amino groups and the conversion of derivatives into podant-type compounds, highlighting the potential for chemical modifications of pyrrolopyridine derivatives (Minakata et al., 1992).

Applications in Drug Synthesis

Nortopsentin Analogues and Antitumor Activity : New nortopsentin analogues, based on the 1H-pyrrolo[2,3-b]pyridine scaffold, have shown promise in experimental models of diffuse malignant peritoneal mesothelioma, indicating the potential therapeutic applications of pyrrolopyridine derivatives in oncology (Carbone et al., 2013).

properties

IUPAC Name

methyl 3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2O4S/c1-10-3-5-11(6-4-10)24(21,22)19-9-13(17)14-12(16(20)23-2)7-8-18-15(14)19/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCGRORUTGUHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673628
Record name Methyl 3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

CAS RN

1198097-28-7
Record name Methyl 3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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